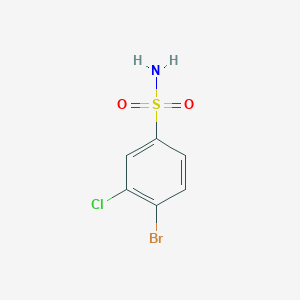

4-Bromo-3-chlorobenzenesulfonamide

Description

4-Bromo-3-chlorobenzenesulfonamide is an organic compound with the molecular formula C(_6)H(_5)BrClNO(_2)S It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring

Properties

IUPAC Name |

4-bromo-3-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFLTKBUSDMAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674192 | |

| Record name | 4-Bromo-3-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032507-45-1 | |

| Record name | 4-Bromo-3-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chlorobenzenesulfonamide typically involves the reaction of 4-bromo-3-chlorobenzenesulfonyl chloride with ammonia. The process is as follows:

Starting Material: 4-Bromo-3-chlorobenzenesulfonyl chloride.

Reaction Medium: Acetonitrile.

Reagent: 25% ammonia solution.

Conditions: The reaction is carried out at room temperature (approximately 20°C) for about 10 minutes. The mixture is then diluted with water and extracted with ethyl acetate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can engage in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the sulfonamide group.

Scientific Research Applications

4-Bromo-3-chlorobenzenesulfonamide has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.

Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-3-chlorobenzenesulfonamide exerts its effects is largely dependent on its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication. Additionally, the bromine and chlorine atoms may enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

4-Bromo-3-chlorobenzenesulfonyl chloride: The precursor to 4-Bromo-3-chlorobenzenesulfonamide, used in its synthesis.

4-Bromo-3-fluorobenzenesulfonamide: Similar structure but with a fluorine atom instead of chlorine, potentially altering its reactivity and biological activity.

4-Chloro-3-bromobenzenesulfonamide: An isomer with the positions of bromine and chlorine swapped, which may affect its chemical properties and applications.

Uniqueness: this compound is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This distinct structure allows for specific applications in chemical synthesis and biological research that may not be achievable with other similar compounds.

Biological Activity

4-Bromo-3-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention in biological research due to its potential therapeutic applications, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H6BrClN

- Molecular Weight : 223.48 g/mol

- Functional Groups : Sulfonamide group, halogen substituents (bromine and chlorine)

The presence of the sulfonamide group allows this compound to mimic para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. This structural similarity enables it to act as an inhibitor for various enzymes involved in this pathway.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It acts as a competitive antagonist against enzymes such as carbonic anhydrases (CAs) and dihydropteroate synthase, disrupting folate synthesis in bacteria .

- Cell Proliferation Inhibition : The compound has shown significant anti-proliferative effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 .

- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells, with significant increases in annexin V-FITC positive cells observed upon treatment .

Biological Activity Data

The following table summarizes the biological activity of this compound against different targets:

| Biological Activity | Target/Cell Line | IC50/Concentration | Effect |

|---|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase IX | IC50 10.93–25.06 nM | Significant inhibition |

| Anti-proliferative Activity | MDA-MB-231 | 1.52–6.31 μM | High selectivity against cancer cells |

| Apoptosis Induction | MDA-MB-231 | Not specified | 22-fold increase in apoptotic cells |

| Antibacterial Activity | Staphylococcus aureus | 50 μg/mL | 80.69% inhibition compared to control |

| Anti-biofilm Activity | Klebsiella pneumoniae | 50 μg/mL | Up to 79.46% inhibition |

Case Studies

- Inhibition of Carbonic Anhydrases : A study demonstrated that derivatives of benzenesulfonamides, including this compound, exhibited potent inhibition against carbonic anhydrase IX, which is implicated in tumor growth and metastasis . The selectivity for CA IX over CA II was notable, indicating potential for targeted cancer therapy.

- Cancer Cell Line Studies : In vitro studies on MDA-MB-231 and MCF-7 cell lines revealed that compounds similar to this compound could significantly inhibit cell proliferation at low concentrations while sparing normal breast cells (MCF-10A), suggesting a therapeutic window for selective toxicity .

- Antimicrobial Properties : The compound demonstrated significant antibacterial activity against Staphylococcus aureus, with a notable reduction in biofilm formation, which is critical for bacterial virulence and persistence in infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.